5-(4-Benzylpiperazin-1-yl)nicotinaldehyde
Overview
Description
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C₁₇H₁₉N₃O and a molecular weight of 281.35 g/mol . This compound features a piperazine ring substituted with a benzyl group and a nicotinaldehyde moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde typically involves the reaction of 4-benzylpiperazine with nicotinaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction . The mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product . Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to verify the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Benzylpiperazin-1-yl)nicotinic acid.
Reduction: 5-(4-Benzylpiperazin-1-yl)nicotinalcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways . The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a methyl group instead of a benzyl group.
5-(4-Phenylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-14-16-10-17(12-18-11-16)20-8-6-19(7-9-20)13-15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDUSQRVDPGSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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